
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)-2(1H)-Quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiadiazine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazine ring and the functional groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiadiazine Ring: The thiadiazine ring can be introduced via cyclization reactions involving appropriate precursors such as sulfonamides and hydrazines.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the quinoline core or the thiadiazine ring.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while halogenation can introduce chlorine or bromine atoms into the structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-4-hydroxyquinolin-2(1H)-one: Lacks the fluorine and isopentyl groups, resulting in different chemical properties and biological activities.
7-Fluoro-4-hydroxyquinolin-2(1H)-one: Lacks the thiadiazine ring and isopentyl group, leading to distinct reactivity and applications.
1-Isopentyl-4-hydroxyquinolin-2(1H)-one:
Uniqueness
The uniqueness of 3-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-7-fluoro-4-hydroxy-1-isopentylquinolin-2(1H)-one lies in its combination of functional groups and structural features. The presence of the thiadiazine ring, fluorine atom, hydroxyl group, and isopentyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20FN3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-7-fluoro-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |
InChI |
InChI=1S/C21H20FN3O4S/c1-12(2)9-10-25-16-11-13(22)7-8-14(16)19(26)18(21(25)27)20-23-15-5-3-4-6-17(15)30(28,29)24-20/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,24) |
InChI Key |
UTZHGEBKNGMZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)F)C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
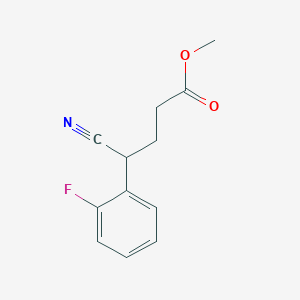
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
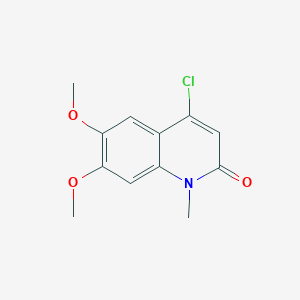
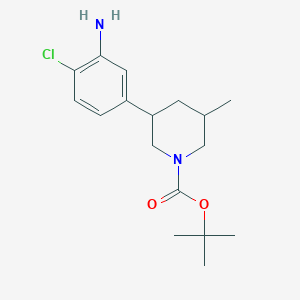
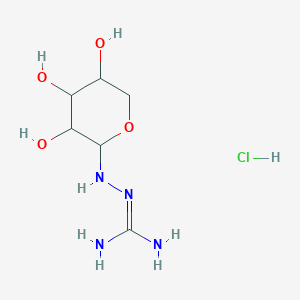
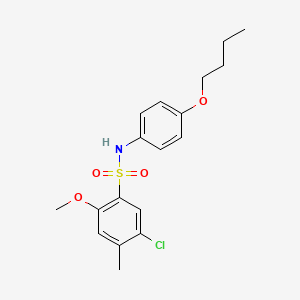
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
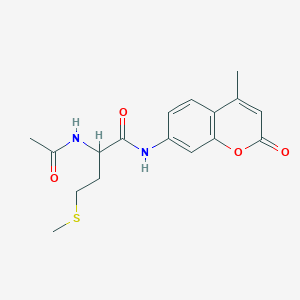
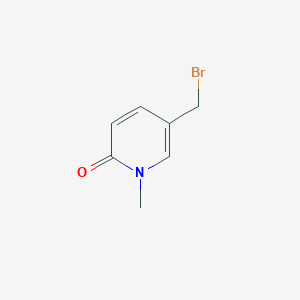
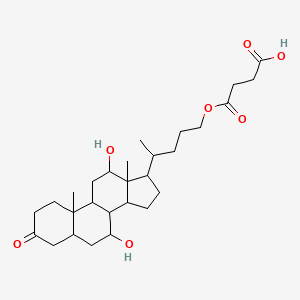
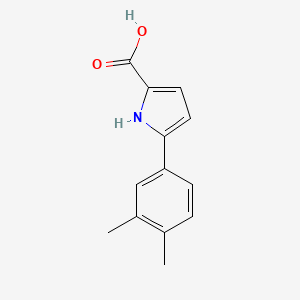
![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)
